
2-Bromo-4-(2-bromoethyl)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-bromoethyl)nonane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)nonane typically involves the bromination of nonane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of bromine radicals that selectively brominate the nonane backbone at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in a suitable solvent such as carbon tetrachloride or chloroform, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2-bromoethyl)nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-bromoethyl)nonane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Used in the synthesis of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2-bromoethyl)nonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylbenzene: Similar in structure but with a benzene ring instead of a nonane backbone.
2-Bromo-1-phenylethane: Contains a phenyl group instead of a nonane chain.
2-Bromo-4-methylpentane: Similar alkyl halide with a shorter carbon chain .
Uniqueness
2-Bromo-4-(2-bromoethyl)nonane is unique due to its specific substitution pattern and the presence of two bromine atoms on a nonane backbone. This structure provides distinct reactivity and potential for forming various derivatives compared to other similar compounds .
Eigenschaften
CAS-Nummer |
79023-46-4 |
|---|---|
Molekularformel |
C11H22Br2 |
Molekulargewicht |
314.10 g/mol |
IUPAC-Name |
2-bromo-4-(2-bromoethyl)nonane |
InChI |
InChI=1S/C11H22Br2/c1-3-4-5-6-11(7-8-12)9-10(2)13/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
YPZWMRKOGMXXDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCBr)CC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


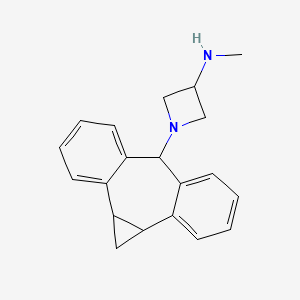



![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

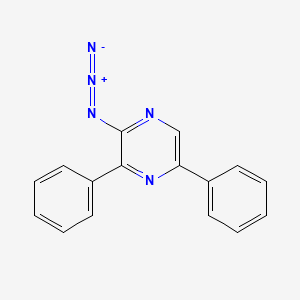
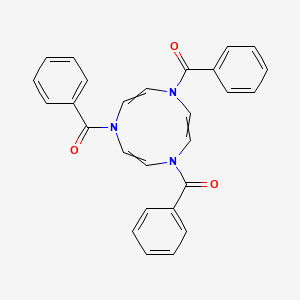
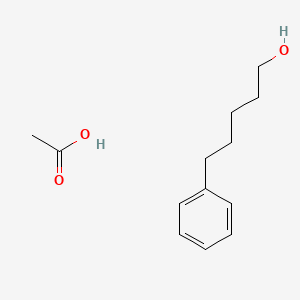
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
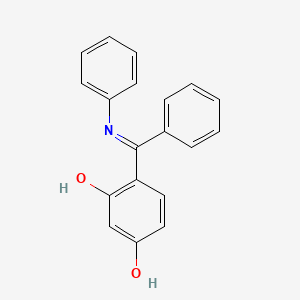
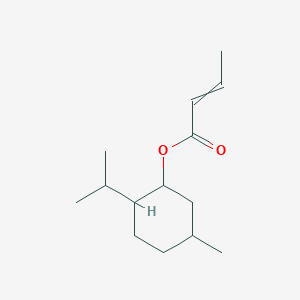
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
